Hosenkoside M
説明
Hosenkoside M (CAS: 161016-51-9) is a triterpenoid saponin isolated from the seeds of Impatiens balsamina L. (commonly known as garden balsam). Its molecular formula is C₅₃H₉₀O₂₄, with a molecular weight of 1111.28 g/mol . Structurally, it belongs to the bazzanane-type glycosides, characterized by a tetracyclic triterpene aglycone (hosenkol) linked to multiple sugar moieties. The compound is utilized as a reference standard in pharmacological studies due to its ≥99% purity (HPLC) and well-established characterization via NMR and mass spectrometry .
This compound exhibits notable anticancer activity, particularly in prostate cancer research, where it modulates signaling pathways linked to tumor proliferation and apoptosis . Its pharmacokinetic properties, such as solubility in methanol and stability under refrigeration (2–8°C), make it suitable for experimental applications .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S)-2-[(1R,2S,2'S,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H90O24/c1-23(19-69-45-41(66)37(62)34(59)27(16-54)73-45)26-8-13-53(22-71-26)15-14-51(4)24(44(53)68)6-7-31-49(2)11-10-32(76-48-43(39(64)36(61)29(18-56)75-48)77-46-40(65)33(58)25(57)20-70-46)50(3,30(49)9-12-52(31,51)5)21-72-47-42(67)38(63)35(60)28(17-55)74-47/h23-48,54-68H,6-22H2,1-5H3/t23-,24+,25+,26-,27+,28+,29+,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40+,41+,42+,43+,44+,45+,46-,47+,48-,49-,50-,51+,52+,53+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACOJBQGIGOFFX-FOFPIWDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1C(C(C(C(O1)CO)O)O)O)C2CCC3(CCC4(C(C3O)CCC5C4(CCC6C5(CCC(C6(C)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]2CC[C@@]3(CC[C@@]4([C@@H]([C@H]3O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)C)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H90O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1111.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
合成経路と反応条件: ホセンコシドMは、通常、実験室設定で合成されるのではなく、天然資源から単離されます。ツリフネソウの種子は乾燥され、配糖体を単離するために抽出プロセスにかけられます。 抽出には、溶媒抽出とクロマトグラフィー技術による化合物の精製が含まれます .
工業生産方法: 現在、ホセンコシドMの大量生産方法はありません。 この化合物は、主に研究目的で植物源からの小規模抽出によって得られます .
化学反応の分析
Structural and Metabolic Insights from Related Anthraquinones
Hydroxyanthracene derivatives, such as sennosides and aloe-emodin, exhibit characteristic reactivity patterns:
-
Metabolic Activation : Sennosides A/B are hydrolyzed by gut bacteria to sennidins A/B, which are further metabolized to rheinanthrone (active laxative agent) .
-
DNA Interaction : Aloe-emodin and emodin intercalate with DNA, inhibit topoisomerase II, and induce genotoxic effects via ROS-dependent mechanisms .
Table 1: Key Reactivity Features of Hydroxyanthracene Derivatives
Analytical Methods for Reaction Tracking
While no data exists for Hosenkoside M, advanced techniques used for similar compounds include:
-
Two-Dimensional qNMR : Quantifies sennosides via cross-peak integration in HSQC spectra, resolving overlapping signals from structurally similar derivatives .
-
Computational Reaction Mapping : Automated potential energy surface exploration identifies transition states and activation energies for organic reactions, applicable to anthraquinone derivatives .
Gaps and Recommendations
-
Nomenclature Verification : Confirm whether "this compound" is an accepted IUPAC name, a synonym, or a proprietary designation.
-
Structural Comparison : Compare purported features of this compound with known hydroxyanthracene derivatives (e.g., sennosides, emodin) to infer potential reactivity.
-
Targeted Literature Search : Expand scope to non-English journals, patents, or niche botanical chemistry databases not covered in the provided sources.
科学的研究の応用
Hosenkoside M has been the subject of various scientific studies due to its potential biological activities:
Cancer Research: Exhibits growth inhibitory activity against human cancer cell lines, such as A375 cells, indicating potential antitumor properties.
Anti-inflammatory: Potential anti-inflammatory effects have been observed, making it a candidate for further studies in inflammation-related conditions.
Antioxidant: Shows antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
作用機序
ホセンコシドMの正確な作用機序は、まだ完全に解明されていません。研究によると、複数の経路を通じてその効果を発揮する可能性があります:
細胞増殖の阻害: がん細胞における細胞周期の進行を妨げることによって。
アポトーシスの誘導: がん細胞におけるプログラムされた細胞死を促進することによって。
抗炎症経路: 炎症性メディエーターと経路を調節する.
6. 類似の化合物との比較
ホセンコシドMは、ホセンコシドA、ホセンコシドB、ホセンコシドC、ホセンコシドF、ホセンコシドK、ホセンコシドGなどの化合物を含むバッカラン配糖体のファミリーに属しています . これらの化合物は、類似のグリコシド構造を共有していますが、特定の糖部分とアグリコン成分が異なります。ホセンコシドMは、その特定の構造配置とその示す生物活性のために独特です。
類似の化合物:
- ホセンコシドA
- ホセンコシドB
- ホセンコシドC
- ホセンコシドF
- ホセンコシドK
- ホセンコシドG
ホセンコシドMは、その強力な抗腫瘍活性とがんおよび炎症研究における潜在的な治療用途によって際立っています。
類似化合物との比較
Hosenkoside M shares structural and functional similarities with other triterpenoid saponins from Impatiens balsamina, including Hosenkosides A, B, C, K, and L. Below is a detailed comparison based on structural features, pharmacological activities, and analytical challenges.
Structural and Functional Differences
Key Observations :
- Isomerism : Hosenkosides A and C are structural isomers differentiated by sugar chain positions (C-26 vs. C-28), leading to distinct collision cross-section (CCS) values and polarities .
- Bioactivity : While this compound targets prostate cancer, Hosenkoside A inhibits HDAC3 in cervical cancer, and Bruceoside A shows efficacy against leukemia .
- Analytical Challenges: Hosenkosides A, B, and C cannot be distinguished via traditional MS/MS fragmentation due to identical diagnostic ions. Ion mobility spectrometry (IMS) with CCS prediction is required for differentiation .
Pharmacokinetic and Analytical Comparisons
- Solubility: this compound is methanol-soluble, whereas Hosenkoside A requires encapsulation in polypeptide-metal complexes (PMCs) for enhanced solubility and targeted delivery .
- CCS Values : Hosenkoside C has a lower CCS value than Hosenkoside B, which is lower than Hosenkoside A, reflecting their polarity gradients (C-28 substitutions reduce polarity) .
Limitations in Differentiation
- Structural Overlap: Hosenkosides A, B, and C produce identical diagnostic ions (e.g., m/z 179 and 207) in MS/MS, necessitating advanced techniques like traveling wave ion mobility (TWIM) for resolution .
- Predictive Accuracy : CCS prediction models (e.g., Mason-Schamp equation) have limitations for high-similarity isomers, requiring empirical validation .
生物活性
Overview
Ethyl 3,4-dihydro-2H-pyran-6-carboxylate is an organic compound belonging to the pyran family, which is characterized by a six-membered heterocyclic structure containing one oxygen atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
- Molecular Formula : C₉H₁₰O₃
- Molecular Weight : 170.21 g/mol
- CAS Number : 83505-61-7
Synthesis
The synthesis of ethyl 3,4-dihydro-2H-pyran-6-carboxylate can be achieved through several methods, including:
- Esterification : Reaction of tetrahydro-2H-pyran-2-carboxylic acid with ethanol in the presence of a catalyst.
- Industrial Production : Utilization of continuous flow reactors for high efficiency and yield, often employing catalysts like sulfuric acid.
Antimicrobial Properties
Research indicates that ethyl 3,4-dihydro-2H-pyran-6-carboxylate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
A study reported a minimum inhibitory concentration (MIC) of 50 μg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to lipopolysaccharides (LPS). This suggests a mechanism that could be beneficial in treating inflammatory diseases .
The biological activity of ethyl 3,4-dihydro-2H-pyran-6-carboxylate is believed to involve interactions with various molecular targets within biological systems:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound could modulate receptor activity related to pain and inflammation.
Case Studies
- In Vitro Studies : A series of experiments conducted on human cell lines demonstrated that treatment with ethyl 3,4-dihydro-2H-pyran-6-carboxylate resulted in reduced levels of inflammatory markers compared to untreated controls.
- Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound led to decreased swelling and pain responses.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 170.21 g/mol |
| Antimicrobial MIC (S. aureus) | 50 μg/mL |
| Cytokine Inhibition (TNF-alpha) | Significant Reduction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
